N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a methoxyphenethyl group attached to a pyrimidinyl acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Moiety: The pyrimidinyl ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Attachment of the Methoxyphenethyl Group: This step involves the nucleophilic substitution reaction where the methoxyphenethyl group is introduced to the pyrimidinyl ring.
Formation of the Acetamide Linkage: The final step involves the acylation reaction to form the acetamide linkage, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization, and solvent recovery systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidinyl ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-(4-hydroxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide.
Reduction: Formation of N-(4-methoxyphenethyl)-2-(5-methyl-6-dihydropyrimidin-1(6H)-yl)acetamide.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)-2-(6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the pyrimidinyl ring.
N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of both the methoxyphenethyl and the methyl-substituted pyrimidinyl groups, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-9-17-11-19(16(12)21)10-15(20)18-8-7-13-3-5-14(22-2)6-4-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJGLHRDDVHGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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